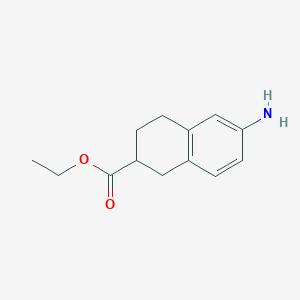![molecular formula C10H7ClN2O2S B3196210 1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide CAS No. 960589-48-4](/img/structure/B3196210.png)
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide
Overview
Description
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide is a chemical compound with a unique structure that combines elements of thieno and quinazoline rings.
Preparation Methods
The synthesis of 1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the thieno and quinazoline rings followed by chlorination and oxidation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring consistent quality and safety standards .
Chemical Reactions Analysis
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide can be compared with other similar compounds, such as:
Thienoquinazolines: Compounds with similar ring structures but different substituents.
Chloroquinazolines: Compounds with chlorine atoms but different ring systems.
Dihydroquinazolines: Compounds with similar hydrogenation states but different functional groups.
The uniqueness of this compound lies in its specific combination of thieno and quinazoline rings, chlorination, and oxidation state, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-10-9-6-3-4-16(14,15)8(6)2-1-7(9)12-5-13-10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKYKUWJWFLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C3=C(C=C2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)

![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)


![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)


